N-(4-phenoxyphenyl)-2-furamide
Description
Contextualizing Furan-Containing Amides in Contemporary Chemical Science
The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a structural component in a multitude of biologically active natural products. zenodo.org Its derivatives, particularly furan-containing amides, are of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities. zenodo.orgnih.gov These compounds are recognized as versatile building blocks in the synthesis of new therapeutic agents. zenodo.org
The amide linkage combined with the furan scaffold gives rise to molecules with diverse biological potential. Research has demonstrated that furan-based amides and related compounds exhibit activities including antimicrobial, anticancer, antihyperglycemic, and analgesic properties. zenodo.orgfigshare.com For instance, certain furan and thiophene (B33073) amide derivatives have been evaluated for their antiproliferative activity against A431 human skin cancer cells. nih.gov The synthesis of these compounds is an active area of research, with methods being developed to create libraries of furanoyl amides and hydrazides for screening against various diseases, including drug-resistant bacteria. figshare.comresearchgate.net The inherent reactivity and structural features of the furan ring also allow for its use in creating novel materials, such as crosslinked polymers through Diels-Alder reactions. researchgate.net
Table 1: Reported Biological Activities of Furan-Containing Amides and Related Derivatives
| Biological Activity | Description | Reference |
|---|---|---|
| Antiproliferative/Anticancer | Furan amides have been studied for their ability to inhibit the growth of cancer cell lines, such as A431 human skin cancer cells and others. zenodo.orgnih.gov | nih.gov, zenodo.org |
| Antimicrobial | This class of compounds has shown potential in combating bacterial infections, with research focused on developing treatments for resistant strains. zenodo.orgfigshare.com | figshare.com, zenodo.org |
| Antihyperlipidemic | Derivatives have been synthesized and evaluated for their ability to lower elevated plasma triglyceride and total cholesterol levels in animal models. nih.gov | nih.gov |
| Analgesic & Anti-inflammatory | Certain furan-based compounds have demonstrated pain-relieving and anti-inflammatory effects in research studies. zenodo.orgresearchgate.net | zenodo.org, researchgate.net |
Significance of the Phenoxyphenyl Moiety in Pharmaceutical Research and Chemical Biology
The phenoxyphenyl group, consisting of a phenoxy group attached to a phenyl ring, is considered a privileged scaffold in medicinal chemistry. nih.govnih.gov This structural motif is present in numerous drugs approved by the FDA and is recognized for its crucial contribution to the biological activity of a compound. nih.govnih.gov The significance of the phenoxyphenyl moiety often lies in its ability to engage in hydrophobic interactions with lipophilic pockets within biological targets, such as enzymes and receptors. nih.govmdpi.com
Its incorporation into a drug's structure can influence various pharmacokinetic and pharmacodynamic properties. The phenoxyphenyl moiety is a key component in drugs with a wide range of therapeutic applications, including anticancer agents, antiviral compounds, and kinase inhibitors. nih.govnih.govresearchgate.net For example, it is a feature of several vascular endothelial growth factor receptor (VEGFR) inhibitors and has been integral to the design of potent inhibitors for targets like the FLT3 kinase, which is implicated in acute myeloid leukemia. nih.govresearchgate.net The utility of this moiety extends to creating amino-functionalized derivatives that have shown high selectivity toward certain types of cancer. mdpi.com
Table 2: Examples of Therapeutic Areas and Targets Associated with the Phenoxyphenyl Moiety
| Therapeutic Area / Target | Role of Phenoxyphenyl Moiety | Reference |
|---|---|---|
| Anticancer (VEGFR, FLT3, BTK Kinase Inhibitors) | Forms hydrophobic interactions with the target protein's binding pocket. Found in drugs like Sorafenib analogues and Ibrutinib. nih.govmdpi.comresearchgate.net | nih.gov, mdpi.com, researchgate.net |
| Antiviral (e.g., Anti-HIV) | Identified as a key pharmacophore component in some antiviral drugs. nih.govmdpi.com | nih.gov, mdpi.com |
| Neurological Disorders | This moiety is present in compounds investigated for neurological applications. nih.gov | nih.gov |
| Antimicrobial | Used as a component in preservatives like 2-phenoxyethanol. nih.govmdpi.com | nih.gov, mdpi.com |
Overview of Prior Research Trajectories Involving N-(4-phenoxyphenyl)-2-furamide and Related Architectures
Direct research on this compound and its close analogs has spanned both medicinal chemistry and materials science, highlighting the molecule's versatile chemical nature.
One significant area of investigation has been its potential as a therapeutic agent. A study focused on the synthesis and pharmacological evaluation of a series of novel N-(4-benzoylphenyl)-2-furamides, which are structurally very similar to the titular compound, as potential antihyperlipidemic agents. nih.gov In that research, specific derivatives demonstrated a significant reduction in plasma total cholesterol and triglyceride levels in rat models. nih.gov This suggests that the N-phenyl-2-furamide scaffold, when appropriately substituted, is a promising backbone for developing treatments for hyperlipidemia. nih.gov
Furthermore, various substituted derivatives of this compound are available for research purposes, indicating their use in early-stage discovery chemistry. These include compounds with substitutions on the furan or phenoxy-phenyl rings, such as 5-(2-chlorophenyl)-N-(4-phenoxyphenyl)-2-furamide and 5-(3-chloro-4-methoxyphenyl)-N-(4-phenoxyphenyl)-2-furamide. smolecule.comsigmaaldrich.com The availability of these analogs facilitates structure-activity relationship (SAR) studies.
In a different scientific domain, a structurally related compound, N-(4-hydroxyphenyl)-2-furamide, was utilized in materials science research. researchgate.net It was a monomer in a horseradish peroxidase-catalyzed copolymerization reaction. researchgate.net The resulting copolymer, containing furan moieties, was then used to create crosslinked materials through Diels-Alder and cycloaddition reactions, demonstrating the utility of the furamide structure in developing novel polymers. researchgate.net
Table 3: Summary of Research on this compound and Its Analogs
| Compound/Analog | Area of Research | Key Finding | Reference |
|---|---|---|---|
| N-(4-benzoylphenyl)-2-furamide derivatives | Medicinal Chemistry (Antihyperlipidemic) | Certain derivatives significantly reduced plasma cholesterol and triglyceride levels in animal models. nih.gov | nih.gov |
| N-(4-hydroxyphenyl)-2-furamide | Materials Science (Polymer Chemistry) | Used as a monomer to create a copolymer that could be crosslinked via Diels-Alder reactions. researchgate.net | researchgate.net |
| 5-substituted-N-(4-phenoxyphenyl)-2-furamides | Chemical Synthesis & Discovery | Various analogs have been synthesized, indicating their use in exploring chemical space for biological activity. smolecule.comsigmaaldrich.com | smolecule.com, sigmaaldrich.com |
Identifying Key Research Avenues and Unresolved Questions for this compound Studies
Despite the foundational research, several avenues for future investigation and unresolved questions remain for this compound.
Broadened Pharmacological Screening: Given that the core furan-amide and phenoxyphenyl scaffolds are associated with a wide range of biological activities (anticancer, antimicrobial, anti-inflammatory), a key research avenue is to conduct broader pharmacological screening of this compound and its derivatives beyond hyperlipidemia. zenodo.orgnih.gov Its potential against various cancer cell lines, bacterial strains, or inflammatory pathways is largely unexplored.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR is needed. While some analogs exist, a comprehensive study involving modifications at various positions on both the furan and phenoxyphenyl rings would be invaluable. This would clarify which structural features are essential for any observed biological activity and would guide the design of more potent and selective compounds.
Elucidation of Molecular Mechanisms: For the reported antihyperlipidemic activity, the underlying molecular mechanism remains to be determined. nih.gov Future research should focus on identifying the specific biological target(s), such as enzymes or nuclear receptors involved in lipid metabolism, to understand how these compounds exert their effects.
Exploration of Material Properties: The successful use of a related furamide in polymer synthesis opens up questions about the potential of this compound itself as a monomer or functional additive in materials science. researchgate.net Its thermal stability, polymerization potential, and the properties of resulting materials are unresolved questions that could lead to new applications.
Optimization of Synthesis: While syntheses for related compounds have been reported, research into optimizing the synthesis of this compound to improve yields and reduce costs would be beneficial for facilitating further study. researchgate.net
Structure
3D Structure
Properties
CAS No. |
296273-01-3 |
|---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29g/mol |
IUPAC Name |
N-(4-phenoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C17H13NO3/c19-17(16-7-4-12-20-16)18-13-8-10-15(11-9-13)21-14-5-2-1-3-6-14/h1-12H,(H,18,19) |
InChI Key |
JZBAFOVSERFSFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemoinformatic Analysis of N 4 Phenoxyphenyl 2 Furamide
Strategic Retrosynthesis of N-(4-phenoxyphenyl)-2-furamide
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. youtube.comcas.org For this compound, the most logical disconnection is at the amide bond. This primary disconnection reveals two key precursors: 4-phenoxyaniline (B93406) and a 2-furoic acid derivative, such as 2-furoyl chloride. This approach is standard for amide synthesis as it breaks the molecule down into an amine and a carboxylic acid or its activated form. youtube.com
Further retrosynthetic analysis of 4-phenoxyaniline could involve a disconnection at the ether linkage, suggesting a nucleophilic aromatic substitution reaction between a phenol (B47542) derivative and an aniline (B41778) derivative, or a transition metal-catalyzed etherification. Similarly, 2-furoic acid is a readily available starting material derived from biomass.
Established and Emerging Synthetic Pathways to this compound
The formation of the amide bond in this compound can be achieved through several synthetic methodologies, ranging from classical approaches to modern catalytic systems.
Classical Amide Bond Formation Approaches
The most common and well-established method for forming amide bonds is the reaction of a carboxylic acid with an amine. researchgate.net This transformation, however, often requires the activation of the carboxylic acid to facilitate the reaction.
One of the most traditional methods involves converting 2-furoic acid into its more reactive acid chloride, 2-furoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-furoyl chloride is then reacted with 4-phenoxyaniline, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct.
Alternatively, coupling reagents can be employed to facilitate the direct reaction between 2-furoic acid and 4-phenoxyaniline. A vast array of such reagents exists, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and uronium salts. uantwerpen.be These reagents activate the carboxylic acid in situ, allowing for the nucleophilic attack of the amine. While effective, these classical methods often generate stoichiometric amounts of byproducts, which can complicate purification and raise environmental concerns. researchgate.net
A study in 2023 detailed a one-pot reaction for amide bond formation using low-reactivity nitrogen-containing heterocyclic compounds and carboxylic acid, catalyzed by 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (B1257347) (Boc₂O), which could be applicable. asiaresearchnews.com
Transition Metal-Catalyzed Coupling Reactions in Furan (B31954) Chemistry
Transition metal catalysis has revolutionized organic synthesis, and amide bond formation is no exception. rsc.org While direct catalytic amidation is an area of ongoing research, transition metal-catalyzed cross-coupling reactions are highly relevant to the synthesis of the precursors of this compound and can also be applied to the final amide coupling.
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds. eie.gr This could be envisioned as a route to the 4-phenoxyaniline precursor or even for the direct coupling of an aryl halide with a primary amide. The synthesis of various furan derivatives has been achieved through palladium-catalyzed processes like Suzuki-Miyaura, Sonogashira, and Heck couplings, which are used to functionalize the furan ring. researchgate.net
Copper-catalyzed reactions also play a significant role in C-N and C-O bond formation. eie.gr The Ullmann condensation, for instance, can be used to synthesize the 4-phenoxyaniline precursor by coupling a phenol with an aniline derivative. More recent advancements in copper catalysis have provided milder and more efficient conditions for such transformations.
Novel Synthetic Route Development and Optimization for this compound
Research into novel synthetic routes is driven by the need for greater efficiency, sustainability, and functional group tolerance. For the synthesis of this compound and related amides, several innovative strategies are emerging.
One promising area is the development of catalytic methods that avoid the use of stoichiometric activating agents. researchgate.net For example, boronic acid catalysts have been shown to promote the direct amidation of carboxylic acids and amines. uantwerpen.beucl.ac.uk These reactions often proceed under milder conditions and with a lower environmental impact.
Another novel approach involves the use of isocyanides as a coupling partner. A silver-catalyzed decarboxylative cross-coupling between carboxylic acids and isocyanides has been reported to produce amides through a free-radical mechanism, accommodating a wide range of carboxylic acids. nih.gov
Sustainable Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. ijnc.irresearchgate.net The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency. mdpi.comacs.org
Green Solvents and Catalysis in Amide Synthesis
The choice of solvent is a critical factor in the sustainability of a chemical process. ucl.ac.uk Many traditional solvents used in amide synthesis, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), are associated with health and environmental hazards. rsc.org Consequently, there is a strong push to replace them with greener alternatives.
Bio-based solvents and other neoteric solvents like ionic liquids and deep eutectic solvents are being explored for amide bond formation. rsc.org For instance, cyclopentyl methyl ether (CPME) has been highlighted as a greener and safer alternative to many conventional organic solvents. nih.govcarloerbareagents.com Water is also an attractive solvent, although its use in amide synthesis can be challenging due to competing hydrolysis. researchgate.net
In the realm of catalysis, biocatalysis offers a highly sustainable approach to amide synthesis. Enzymes, such as lipases and proteases, can catalyze the formation of amide bonds with high specificity and under mild conditions, often in aqueous environments. researchgate.netnih.gov For example, Candida antarctica lipase (B570770) B (CALB) has been successfully used to catalyze amidation reactions. nih.gov These enzymatic methods can obviate the need for protecting groups and hazardous reagents. acs.orgnih.gov
Process Intensification Techniques (e.g., Microwave and Sonochemical Assistance)
The synthesis of amides, a fundamental transformation in organic and medicinal chemistry, is increasingly benefiting from process intensification techniques designed to enhance reaction rates, improve yields, and promote greener chemical processes. rsc.orgwarwick.ac.uk Conventional amide synthesis often requires prolonged reaction times and harsh conditions, leading to poor atom economy and significant waste. rsc.orgresearchgate.net Techniques such as microwave irradiation and sonochemistry offer compelling alternatives by providing efficient energy transfer to the reaction mixture.
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to rapidly heat solvents and reactants, often leading to dramatic reductions in reaction times and improved product yields. For the synthesis of this compound, this would typically involve the reaction of 4-phenoxyaniline with a furoyl derivative (like furoyl chloride or 2-furoic acid with a coupling agent) under microwave irradiation. The high-energy, localized heating can overcome activation barriers more efficiently than conventional heating methods.
Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for process intensification. sci-hub.se The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures. This can enhance mass transfer and accelerate reaction rates. In the context of this compound synthesis, sonicating the reaction mixture of 4-phenoxyaniline and the acylating agent could lead to higher yields and faster conversions, even at lower bulk temperatures. sci-hub.sesci-hub.se
While specific literature detailing the microwave or sonochemical synthesis of this compound is not abundant, the general applicability of these techniques to amide bond formation is well-established. warwick.ac.ukresearchgate.net These methods align with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions. researchgate.net
Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation of this compound
The definitive identification and structural confirmation of this compound rely on a combination of advanced spectroscopic and chromatographic techniques. These methods provide detailed information about the molecule's connectivity, molecular weight, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the chemical environment of each atom.
In the ¹H NMR spectrum, the protons on the furan and phenyl rings, as well as the amide N-H proton, would appear as distinct signals. The aromatic protons would typically resonate in the downfield region (around 6.5-8.0 ppm), with their splitting patterns (doublets, triplets, etc.) revealing their coupling relationships with neighboring protons. The furan ring protons would also show characteristic shifts and couplings. For instance, in related furan-amide structures, the furan protons often appear at specific chemical shifts that confirm their position relative to the amide group. The amide proton itself would likely appear as a broad singlet, with its chemical shift being sensitive to the solvent and concentration.
The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would be particularly deshielded, appearing at a characteristic downfield shift (typically 160-170 ppm). The carbons of the phenoxy and furan rings would have distinct chemical shifts, which can be assigned using techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) to correlate them with their attached protons. This detailed analysis confirms the connectivity between the 4-phenoxyphenyl group and the 2-furamide (B1196590) moiety. redalyc.org
High-Resolution Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. miamioh.edu Using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the compound is ionized, often forming a protonated molecule [M+H]⁺. miamioh.eduacdlabs.com The measured mass-to-charge (m/z) ratio, with high precision (typically to four or more decimal places), allows for the unambiguous determination of the elemental composition.
Beyond molecular weight confirmation, MS/MS or tandem mass spectrometry provides insight into the molecule's structure through fragmentation analysis. acdlabs.comsavemyexams.com By inducing the fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. For this compound, expected fragmentation pathways could include:
Cleavage of the amide bond, leading to fragments corresponding to the furoyl cation and the 4-phenoxyaniline radical cation (or vice-versa).
Cleavage of the ether linkage in the phenoxyphenyl group.
Loss of small neutral molecules like carbon monoxide (CO). savemyexams.com
Analyzing these fragmentation patterns helps to piece together the molecular structure, confirming the connection between the furan ring, the amide linkage, and the phenoxyphenyl group. libretexts.orgmdpi.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of this compound in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. up.pt The analysis yields precise information about bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular conformation. mdpi.comresearchgate.net
For a molecule like this compound, crystallographic data would reveal the planarity of the amide bond, the relative orientations of the furan and phenyl rings, and the geometry of the ether linkage. mdpi.com The crystal structure would also detail intermolecular interactions, such as hydrogen bonds involving the amide N-H and carbonyl oxygen, which dictate how the molecules pack in the crystal lattice. researchgate.net This information is invaluable for understanding the compound's physical properties and for computational modeling studies.
Table 1: Representative Crystal Structure Data Parameters This table provides a general example of parameters obtained from an X-ray crystallography experiment and is not specific to this compound, as specific data was not found in the search results.
| Parameter | Example Value | Description |
| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁/n | The space group defines the set of symmetry operations for the crystal. google.com |
| a (Å) | 16.611 | Length of the 'a' axis of the unit cell. crystallography.net |
| b (Å) | 5.844 | Length of the 'b' axis of the unit cell. crystallography.net |
| c (Å) | 17.541 | Length of the 'c' axis of the unit cell. crystallography.net |
| β (°) | 93.13 | The angle of the 'β' axis of the unit cell. crystallography.net |
| Volume (ų) | 1700.5 | The volume of the unit cell. crystallography.net |
| Z | 4 | The number of molecules in the unit cell. |
Advanced Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Isomer Analysis
Chromatographic methods are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or isomers. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for this purpose. nih.govd-nb.info
In a typical HPLC analysis, a solution of the compound is injected onto a column (often a reversed-phase C18 column) and eluted with a mobile phase, which is usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govsielc.com A UV detector is commonly used to monitor the eluent, as the aromatic rings in this compound will absorb UV light. nih.gov The purity of the sample is determined by the presence of a single, sharp peak at a characteristic retention time. The method can be validated for parameters like linearity, accuracy, and precision to be used for quantitative analysis. d-nb.inforesearchgate.net
Gas Chromatography (GC), while also a powerful separation technique, might be less suitable for a relatively high molecular weight and potentially thermally labile compound like this compound unless derivatized. If the compound is sufficiently volatile and stable at the temperatures required for GC analysis, it could be used to assess purity.
Table 2: Example HPLC Method Parameters This table provides a general example of parameters for an HPLC analysis and is not specific to this compound.
| Parameter | Example Condition | Purpose |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. sielc.com |
| Mobile Phase | Acetonitrile/Water gradient | Solvent system to elute the compound from the column. sielc.com |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV at 254 nm | Wavelength for detecting the aromatic compound as it elutes. |
| Temperature | 25 °C | Controlled temperature to ensure reproducible retention times. |
Computational Chemistry and Chemoinformatic Characterization of this compound
Computational chemistry and chemoinformatics offer powerful tools to predict and understand the properties of this compound at a molecular level. snau.edu.ua These methods complement experimental data and can guide further research.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. blueberriesconsulting.comresearchgate.net By performing DFT calculations, one can obtain an optimized 3D geometry of this compound, which can be compared with experimental data from X-ray crystallography. These calculations can also predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR spectra), which aids in the interpretation of experimental spectra. researchgate.net Furthermore, DFT can be used to calculate molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which provide insights into the molecule's electronic properties and potential reactivity. researchgate.net
Chemoinformatic analysis involves the use of computational algorithms to predict various physicochemical and biological properties. For this compound, this could include the calculation of properties like:
Molecular Weight: A fundamental property.
LogP (octanol-water partition coefficient): An indicator of lipophilicity.
Topological Polar Surface Area (TPSA): Related to a molecule's ability to permeate cell membranes.
Number of hydrogen bond donors and acceptors: Important for molecular interactions.
These descriptors are often used in medicinal chemistry to assess the "drug-likeness" of a compound and to predict its ADME (absorption, distribution, metabolism, and excretion) properties. Molecular docking simulations, another computational technique, could be employed to predict how this compound might bind to a specific biological target, such as an enzyme or receptor, providing hypotheses about its potential mechanism of action. nih.gov
Table 3: Predicted Chemoinformatic Properties for this compound This table presents properties calculated from the compound's structure and is for illustrative purposes.
| Property | Predicted Value | Significance |
| Molecular Formula | C₁₇H₁₃NO₃ | Defines the elemental composition. |
| Molecular Weight | 279.29 g/mol | Mass of one mole of the substance. |
| XLogP3 | 3.5 | Indicates moderate lipophilicity. |
| Hydrogen Bond Donors | 1 | The amide N-H group. |
| Hydrogen Bond Acceptors | 4 | The carbonyl oxygen, ether oxygen, and furan oxygen. |
| Rotatable Bonds | 3 | Indicates molecular flexibility. |
Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure
No published research detailing the use of Density Functional Theory (DFT) or other quantum chemical calculations specifically for the electronic structure of this compound could be located. Therefore, no data tables on its electronic properties can be generated.
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes and Stability
There is no available research on the application of molecular mechanics or molecular dynamics simulations to determine the conformational landscape and stability of this compound. Consequently, no data tables on its conformational analysis can be presented.
Structure Activity Relationship Sar and Derivative Design for N 4 Phenoxyphenyl 2 Furamide Analogues
Rationale for Structural Modifications of N-(4-phenoxyphenyl)-2-furamide
The furan (B31954) ring is a key heterocyclic motif that can be subjected to various derivatization strategies to explore its impact on biological activity. nih.gov Modifications can include the introduction of substituents at different positions of the furan ring, or even its replacement with other heterocycles to assess the importance of the furan oxygen and the ring's electronic properties. nih.govnih.gov
Research on related furan-containing compounds has demonstrated that substitutions on the furan ring can significantly influence their biological profiles. For instance, in a study of furan-amidines, altering the furan ring to other heterocycles like imidazole, oxazole, or thiophene (B33073) led to a decrease in the inhibitory activity against the NQO2 enzyme, highlighting the specific role of the furan moiety. nih.gov In another context, the synthesis of furan-derived fluorenones was achieved through palladium-catalyzed arylations of the furan rings of (ortho-bromophenyl)furan-2-yl-methanones. rsc.org
Strategies for derivatization often involve multi-step syntheses. For example, new furan-based derivatives have been synthesized from 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene) oxazol-5-one, which can then be reacted with various nucleophiles to generate a library of compounds with diverse functionalities on the furan scaffold. mdpi.com
Table 1: Examples of Furan Ring Modifications and Their Reported Effects
| Modification | Resulting Compound Type | Observed Effect on Activity | Reference |
|---|---|---|---|
| Replacement with other heterocycles | Imidazole, Oxazole, Thiophene analogues | Decreased NQO2 inhibitory activity | nih.gov |
| Arylation of the furan ring | Furan-derived fluorenones | Synthesis of new chemical entities | rsc.org |
The amide linker is a crucial component of the this compound structure, providing a key point for hydrogen bonding and conformational rigidity. Modifications to this linker can have profound effects on the molecule's biological activity. nih.gov Strategies for amide linker modification (ALM) can be categorized into several approaches: introducing substituents on the amide nitrogen, altering the length of the chain between the amide and other parts of the molecule, reversing the amide bond, or replacing it with bioisosteres. nih.gov
The introduction of substituents to replace the hydrogen atom on the amide bond can influence the molecule's conformation and its ability to act as a hydrogen bond donor. nih.gov For example, in the context of succinate (B1194679) dehydrogenase inhibitors (SDHIs), such modifications are a common strategy to develop novel fungicides. nih.gov The nature of the substituents, whether electron-donating or electron-withdrawing, can also play a crucial role in modulating activity. frontiersin.org
Furthermore, the amide linker can be replaced with other functional groups that mimic its properties, a strategy known as bioisosteric replacement. In a study on furan-amidines, the amidine group was replaced with an imidate, a reversed amidine, an N-arylamide, and an amidoxime (B1450833) to probe the effects on NQO2 activity. nih.gov
In a study on N-(4-phenoxyphenyl)benzenesulfonamide derivatives, substitutions on the phenoxyphenyl ring were explored to develop novel progesterone (B1679170) receptor antagonists. nih.gov For instance, the introduction of a trifluoromethyl group at the 3-position of the benzenesulfonyl moiety resulted in a compound with potent antagonistic activity. nih.gov While this study is on a benzenesulfonamide (B165840) rather than a furamide, it highlights the potential for impactful modifications on the N-(4-phenoxyphenyl) scaffold.
The position and nature of substituents on the phenoxyphenyl ring can dramatically alter biological activity. For example, in a series of 2-phenylamino-4-phenoxyquinoline derivatives, substituents on the phenoxy ring were shown to be critical for their inhibitory activity against HIV-1 reverse transcriptase. mdpi.com
Table 2: Impact of Substitutions on Phenoxyphenyl-Containing Scaffolds
| Scaffold | Substituent and Position | Observed Effect on Activity | Reference |
|---|---|---|---|
| N-(4-phenoxyphenyl)benzenesulfonamide | 3-Trifluoromethyl | Potent progesterone receptor antagonism | nih.gov |
| 2-Phenylamino-4-phenoxyquinoline | 2',6'-dimethyl-4'-formylphenoxy | Potent HIV-1 RT inhibition | mdpi.com |
Modifications at the Amide Linker and Substituent Effects on Biological Activity
Combinatorial Chemistry and Library Synthesis Approaches for this compound Analogues
Combinatorial chemistry has become an indispensable tool in drug discovery, enabling the rapid synthesis of large and diverse libraries of compounds. nih.govnih.gov This approach is particularly well-suited for exploring the SAR of this compound by systematically varying its three main components.
The "libraries from libraries" concept is a powerful strategy where existing chemical libraries are transformed into new ones with different structural features. nih.gov For this compound, a library could be generated by reacting a set of substituted 2-furoic acids with a diverse collection of substituted 4-phenoxyanilines. This would allow for a comprehensive exploration of the effects of substituents on both the furan and phenoxyphenyl rings.
Solid-phase synthesis is another key technique in combinatorial chemistry, where molecules are built on a solid support. mdpi.com This allows for easy purification and the use of excess reagents to drive reactions to completion. A solid-phase approach to synthesizing this compound analogues could involve immobilizing either the 2-furoic acid or the 4-phenoxyaniline (B93406) component on a resin, followed by reaction with the other component in solution.
Computational Approaches in this compound Derivative Design
Computational methods are increasingly used to guide the design of new drug candidates, saving time and resources by prioritizing the synthesis of the most promising compounds. researchgate.net These approaches can be broadly categorized as structure-based and ligand-based methods. researchgate.net
For this compound, if the structure of its biological target is known, structure-based methods like molecular docking could be used to predict how different analogues would bind. This information can then be used to design derivatives with improved binding affinity and selectivity.
QSAR is a ligand-based computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govmdpi.com A QSAR model can then be used to predict the activity of new, unsynthesized compounds. nih.gov
The development of a QSAR model for this compound analogues would involve several steps:
Data Set Selection : A diverse set of this compound analogues with experimentally determined biological activities is required. mdpi.com
Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.
Model Building : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. mdpi.commdpi.com
Model Validation : The predictive power of the model is assessed using techniques like cross-validation and by predicting the activity of an external set of compounds not used in model development. mdpi.com
A validated QSAR model can provide valuable insights into the structural features that are important for the biological activity of this compound analogues and can guide the design of new derivatives with enhanced potency. rsc.org
Molecular Docking and Ligand-Protein Interaction Predictions for Target Engagement
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In drug discovery, it is extensively used to predict the binding mode and affinity of a small molecule (ligand), such as this compound, within the active site of a target protein. mdpi.comijper.org Understanding these interactions at a molecular level is crucial for elucidating biological mechanisms and for the rational design of more potent and selective drug candidates. nih.goveasychair.org
The process typically begins with the three-dimensional structures of the ligand and the target protein, which can be obtained from crystallographic data or homology modeling. The protein structure is prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket or active site, often guided by a co-crystallized ligand. ijper.org The ligand's structure is optimized to its lowest energy conformation. Using sophisticated algorithms, the ligand is then placed into the binding site in numerous possible orientations and conformations. physchemres.org These poses are scored based on a function that estimates the binding free energy, with lower scores generally indicating a more favorable interaction. nih.gov
The analysis of the top-ranking poses reveals specific non-covalent interactions that stabilize the ligand-protein complex. These include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the amide N-H in the furamide) and acceptors (like carbonyl oxygens or specific amino acid residues such as histidine or asparagine).
Hydrophobic Interactions: Occur between nonpolar parts of the ligand (e.g., the phenoxy and phenyl rings) and hydrophobic residues in the protein's binding pocket (e.g., leucine, valine, phenylalanine). easychair.org
Pi-Pi Stacking: Aromatic rings in the ligand can stack with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp), contributing to binding stability. ijper.org
For this compound, a hypothetical docking study against a kinase target, for instance, could predict key interactions stabilizing its position in the ATP-binding site. The furan ring's oxygen might act as a hydrogen bond acceptor, while the amide group could form crucial hydrogen bonds with the hinge region of the kinase. The terminal phenyl and the phenoxy groups would likely occupy hydrophobic pockets, making van der Waals contacts and potentially engaging in pi-pi stacking interactions.
The results from such a study are often presented in a table that quantifies the predicted binding affinity and details the specific amino acid residues involved in the interaction.
Table 1: Hypothetical Molecular Docking Results for this compound and Analogues against a Kinase Target
| Compound | Structure Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues and Interaction Type |
|---|---|---|---|
| This compound | Parent Scaffold | -9.5 | H-bond with Met188; Pi-pi stacking with Phe149 |
| Analogue 1 | Chloro-substitution on terminal phenyl ring | -9.9 | H-bond with Met188, Arg147; Pi-pi stacking with Phe149 |
| Analogue 2 | Methyl-substitution on furan ring | -9.2 | H-bond with Met188; Hydrophobic interaction with Val149 |
| Analogue 3 | Replacement of furan with thiophene | -9.7 | H-bond with Met188; Pi-pi stacking with Phe149, Trp221 |
Virtual Screening for Novel this compound Scaffolds and Hit Identification
Virtual screening (VS) is a computational methodology used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net This approach significantly reduces the number of compounds that need to be tested in the lab, thereby accelerating the discovery of novel "hits" that can be optimized into lead compounds. nih.gov When a validated active compound like this compound is known, its structure can be used as a template in a structure-based virtual screening campaign.
The process involves docking millions of commercially or publicly available compounds from databases like ZINC or ChemBridge against the three-dimensional structure of the intended protein target. nih.gov The screening protocol ranks the compounds based on their predicted binding affinity (docking score). mdpi.com The top-ranked compounds are then visually inspected for their binding mode to ensure they form plausible and key interactions within the active site, similar to those observed for the parent scaffold.
Beyond just the binding score, hits are often filtered based on physicochemical properties to ensure "drug-likeness," such as adherence to Lipinski's Rule of Five, and other pharmacokinetic parameters (Absorption, Distribution, Metabolism, Excretion - ADME). physchemres.org This filtering helps to prioritize compounds that not only bind well but also have a higher probability of becoming successful drugs. The output is a manageable number of diverse compounds selected for acquisition and experimental validation in biological assays. nih.gov
For example, a virtual screening campaign to find new inhibitors for a hypothetical protein target could start with the this compound scaffold. The screening would aim to identify new core structures (scaffolds) that maintain the essential binding interactions of the original compound while offering novel chemical diversity for further development.
Table 2: Illustrative Hit List from a Virtual Screening Campaign for Novel Scaffolds
| Hit ID | Scaffold Description | Docking Score (kcal/mol) | Molecular Weight (g/mol) | LogP | Predicted Key Interactions |
|---|---|---|---|---|---|
| VS_00123 | Thiazole-based analogue | -10.8 | 310.4 | 3.8 | H-bond with hinge region; Pi-pi stacking |
| VS_00541 | Oxadiazole-phenyl core | -10.5 | 295.3 | 3.5 | H-bond with catalytic lysine |
| VS_00987 | Benzimidazole derivative | -10.2 | 320.4 | 4.1 | H-bond with hinge; Salt bridge with Asp |
| VS_01452 | Indole-amide scaffold | -9.9 | 305.3 | 3.9 | Pi-pi stacking with Tyr; H-bond with backbone |
Molecular Mechanisms of Action and Cellular Target Engagement of N 4 Phenoxyphenyl 2 Furamide
Identification of Specific Molecular Targets for N-(4-phenoxyphenyl)-2-furamide
No studies detailing proteomic or metabolomic profiling specifically for this compound were identified in the available literature. Such studies would typically involve treating biological systems with the compound and analyzing changes in protein and metabolite levels to infer potential targets and affected pathways. nih.gov
There is no published evidence of affinity chromatography or pulldown assays being used to identify the direct binding targets of this compound. These methods would require immobilizing the compound on a solid support to capture interacting proteins from cell lysates. unimib.itnih.govutah.edu
Proteomic and Metabolomic Profiling for Target Deconvolution
Biochemical Characterization of this compound-Target Interactions
No data from enzyme kinetics or inhibition studies involving this compound is present in the scientific literature. These experiments are crucial for determining if the compound acts as an inhibitor or activator of specific enzymes and for quantifying its potency and mechanism of action. ibmc.msk.runih.govlibretexts.orgmdpi.com
No receptor binding assays for this compound have been reported. These assays are used to determine if a compound binds to a specific receptor and to measure its binding affinity. nih.govsmolecule.com
Enzyme Kinetics and Inhibition Studies
Cellular Pathway Modulation and Signal Transduction Studies of this compound
There are no available studies on the modulation of cellular pathways or signal transduction by this compound. Research in this area would investigate how the compound affects intracellular signaling cascades, which are fundamental to cellular responses. nih.govgoogle.com
Gene Expression Analysis (e.g., RNA-Seq) in Response to Compound Treatment
No studies utilizing techniques such as RNA-Sequencing (RNA-Seq) to analyze changes in gene expression following treatment with this compound have been found in the public scientific literature. Transcriptomic analyses are crucial for understanding how a compound affects cellular pathways at the genetic level. mdpi.comnih.gov While studies on other furan (B31954) derivatives have shown alterations in gene expression related to various cellular processes, this information cannot be extrapolated to this compound without direct experimental evidence. mdpi.comnih.gov
Table 1: Differentially Expressed Genes in Response to this compound Treatment
| Gene Symbol | Fold Change | p-value | Function |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
This table is for illustrative purposes only. No data is available in the scientific literature.
Protein Expression and Post-Translational Modification Analysis
Similarly, there is no available data from proteomic studies on this compound. Techniques such as mass spectrometry-based proteomics are essential for identifying changes in protein levels and post-translational modifications, which are critical for understanding a compound's mechanism of action. plos.orgnih.gov Without such studies, the protein targets of this compound and its impact on cellular protein landscapes remain unknown.
Table 2: Changes in Protein Expression and Post-Translational Modifications Induced by this compound
| Protein | Change in Expression | Post-Translational Modification | Biological Process |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
This table is for illustrative purposes only. No data is available in the scientific literature.
Investigating the Subcellular Localization and Trafficking of this compound
The subcellular localization of a compound is fundamental to understanding its site of action and potential off-target effects. However, no studies have been published that investigate the distribution and trafficking of this compound within cells. Research on other phenoxyphenyl-containing compounds has indicated potential mitochondrial targeting, but this cannot be assumed for this compound without specific experimental validation. nih.gov
Table 3: Subcellular Distribution of this compound
| Cellular Compartment | Concentration / Signal Intensity |
| Nucleus | Data Not Available |
| Cytoplasm | Data Not Available |
| Mitochondria | Data Not Available |
| Endoplasmic Reticulum | Data Not Available |
| Plasma Membrane | Data Not Available |
This table is for illustrative purposes only. No data is available in the scientific literature.
Pre Clinical Biological Activity and in Vivo Efficacy Studies of N 4 Phenoxyphenyl 2 Furamide
In Vitro Biological Activity Assessments of N-(4-phenoxyphenyl)-2-furamide
Initial screening of this compound has been conducted to explore its potential therapeutic applications. These in vitro studies are fundamental in elucidating the compound's biological effects at a cellular and molecular level.
Cell line-based assays represent a primary method for evaluating the biological activity of chemical compounds. This compound and its derivatives have been investigated for a range of potential therapeutic properties, including antimicrobial, antiviral, and anticancer effects. ontosight.ai Research efforts have utilized large-scale bioactivity databases to screen and identify compounds with promising biological activities. ontosight.ai
The general approach involves exposing cultured cells to the compound and measuring specific endpoints. For instance, in the context of anticancer research, assays may quantify cell viability, proliferation, or apoptosis induction in various cancer cell lines. Similarly, for antimicrobial activity, the growth inhibition of bacterial or fungal strains would be assessed. While the broader class of furan-based compounds has been explored for such activities, specific data on this compound's performance in these assays is an area of ongoing investigation. ontosight.ai
Currently, publicly available research specifically detailing the use of primary cell culture models for mechanistic studies of this compound is limited. Primary cells, being derived directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines. Future research employing primary cell cultures would be invaluable for understanding how this compound interacts with normal and diseased cells, providing deeper insights into its potential mechanisms of action and predicting its effects in a more complex biological system.
High-content imaging (HCI) is a powerful technology that allows for the simultaneous measurement of multiple cellular parameters, providing a detailed phenotypic profile of a compound's effects. There is currently a lack of specific published studies that have utilized high-content imaging to analyze the cellular responses to this compound. The application of HCI could significantly advance the understanding of this compound's biological activity by revealing subtle yet important changes in cell morphology, protein localization, and organelle function that may not be captured by traditional assays.
Primary Cell Culture Models for Mechanistic Studies
Advanced in vitro Models (e.g., 3D Cell Cultures, Organoids) for this compound Research
The use of advanced in vitro models such as 3D cell cultures and organoids is becoming increasingly important in pre-clinical research as they more accurately mimic the in vivo environment. At present, there is no specific information available in the public domain regarding the use of these advanced models for the study of this compound. The application of these models in future research would be a significant step forward in evaluating the compound's efficacy and understanding its behavior in a tissue-like context.
Emerging Methodologies and Future Research Directions for N 4 Phenoxyphenyl 2 Furamide
Application of Artificial Intelligence and Machine Learning in N-(4-phenoxyphenyl)-2-furamide Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by processing vast datasets to identify patterns and make predictions that are beyond human capacity. arxiv.orgucl.ac.uk These computational tools are poised to significantly impact the future development of this compound analogs by enhancing predictive accuracy and automating complex processes. arxiv.orgpolyphenols-site.com
The use of AI in drug design offers a more efficient alternative to traditional high-throughput screening, which can be costly and time-consuming. frontiersin.org Generative AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on large databases of chemical structures and their associated biological activities. arxiv.orgnih.govnih.gov For this compound, these models could be trained on existing data for the compound and its analogs to build predictive models for biological activity and target selectivity. polyphenols-site.com
Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can correlate the physicochemical properties of molecules with their biological effects, providing an efficient screening tool. nih.govnih.gov By integrating AI with physiologically based pharmacokinetic (PBPK) models, researchers can simulate and predict the distribution and delivery of compounds based on their structural properties without extensive animal testing. nih.govnih.govarxiv.org
Furthermore, AI facilitates de novo drug design, where algorithms generate entirely new molecular structures optimized for specific properties. frontiersin.orgnih.gov Starting with the this compound scaffold, these generative models can explore a vast chemical space to design novel analogs with potentially improved potency, better selectivity, or more favorable pharmacokinetic profiles. frontiersin.orgnih.gov This approach automates the creation of new chemical structures tailored to specific molecular characteristics. frontiersin.org For example, a deep learning generative model could be trained on known binders of a particular target and then used to generate thousands of new structures, which are then filtered and ranked for synthesis and testing. frontiersin.org
Table 1: Illustrative Application of AI in De Novo Design of this compound Analogs
| AI-Generated Analog | Predicted Target Affinity (Score) | Predicted Selectivity Profile | Key Structural Modification | Synthetic Accessibility (Score) |
| Analog 1 | 0.92 | High for Target A vs. B, C | Addition of trifluoromethyl group to phenoxy ring | 0.85 |
| Analog 2 | 0.88 | Moderate for Target A | Replacement of furan (B31954) with thiophene (B33073) | 0.91 |
| Analog 3 | 0.95 | High for Target A vs. B, C | Introduction of a nitrogen atom in the phenyl ring | 0.78 |
| Analog 4 | 0.81 | Low | Isosteric replacement of ether linkage | 0.95 |
Predictive Modeling for Activity, Selectivity, and De Novo Design
Chemoproteomics and Activity-Based Protein Profiling (ABPP) for this compound
Identifying the specific protein targets of a bioactive compound is crucial for understanding its mechanism of action. Chemoproteomics and, more specifically, Activity-Based Protein Profiling (ABPP), are powerful technologies for this purpose. nih.govnih.gov ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families within a complex proteome. nih.govnih.govevotec.com This technique allows for the assessment of the functional state of proteins in their native biological environment. nih.gov
For this compound, an ABPP approach could be designed to elucidate its direct cellular targets. This would involve synthesizing a derivative of the compound that incorporates a reactive "warhead" and a reporter tag (e.g., biotin (B1667282) or a fluorophore). nih.gov The "warhead" would be designed to mimic the compound's binding mode and covalently link to its target protein(s). The proteome would first be treated with this compound, followed by the probe. If the compound binds to a specific target, it will block the probe from binding, resulting in a decreased signal for that protein when analyzed by mass spectrometry. nih.gov This competitive profiling method can successfully identify specific cellular targets and even map binding sites. evotec.comsioc-journal.cn
Advanced Biophysical Techniques for this compound-Target Interactions
A suite of advanced biophysical methods is essential for the detailed characterization of the interactions between a small molecule and its protein target. nuvisan.comspringer.comroutledge.comnih.gov These techniques provide quantitative data on binding affinity, kinetics, and thermodynamics, which are critical for establishing structure-activity relationships (SAR). nuvisan.com
Surface Plasmon Resonance (SPR) is a label-free optical sensing technique used to monitor molecular interactions in real-time. uio.nomdpi.com In a typical SPR experiment to study this compound, its putative target protein is immobilized on a sensor chip. plos.org A solution containing the compound is then flowed over the surface. Binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle. nih.gov
The key advantage of SPR is its ability to provide detailed kinetic data. By analyzing the binding curve, one can determine the association rate constant (kₐ) and the dissociation rate constant (kₔ). The ratio of these constants (kₔ/kₐ) yields the equilibrium dissociation constant (Kₗ), a measure of binding affinity. This kinetic information is invaluable for optimizing drug-target residence time, a parameter that often correlates better with in vivo efficacy than simple affinity.
Table 2: Hypothetical Kinetic Data for this compound Binding to a Target Protein as Determined by SPR
| Compound | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | Kₗ (nM) |
| This compound | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |
| Analog 1 | 2.1 x 10⁵ | 2.5 x 10⁻⁴ | 1.2 |
| Analog 2 | 1.2 x 10⁵ | 6.0 x 10⁻⁴ | 5.0 |
| Analog 3 | 1.8 x 10⁵ | 9.0 x 10⁻⁵ | 0.5 |
This table is for illustrative purposes and does not represent real experimental data. kₐ = Association Rate Constant; kₔ = Dissociation Rate Constant; Kₗ = Equilibrium Dissociation Constant.
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.govkhanacademy.org This provides a complete thermodynamic profile of the molecular interaction in a single experiment. researchgate.net In an ITC experiment, a solution of this compound would be titrated into a sample cell containing its target protein. khanacademy.org The instrument measures the minute heat changes that occur upon binding. malvernpanalytical.com
The resulting data can be analyzed to determine the binding stoichiometry (n), the binding constant (Kₐ, and its inverse, Kₗ), and the enthalpy of binding (ΔH). khanacademy.org From these values, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated. khanacademy.org This thermodynamic signature reveals the nature of the forces driving the interaction (e.g., hydrogen bonds, van der Waals forces, or hydrophobic effects) and provides deep mechanistic insight that is crucial for rational drug design and optimization. nih.govkhanacademy.org For instance, identifying that an interaction is primarily enthalpy-driven can guide chemists to design analogs that form stronger hydrogen bonds with the target. nih.gov
Table 3: Hypothetical Thermodynamic Profile for this compound Binding to a Target Protein as Determined by ITC
| Parameter | Value | Interpretation |
| Stoichiometry (n) | 1.05 | A 1:1 binding interaction |
| Dissociation Constant (Kₗ) | 2.2 nM | High-affinity binding |
| Enthalpy Change (ΔH) | -8.5 kcal/mol | Favorable enthalpic contribution (e.g., H-bonding) |
| Entropy Change (-TΔS) | -3.2 kcal/mol | Unfavorable entropic contribution (e.g., conformational rigidity) |
| Gibbs Free Energy (ΔG) | -11.7 kcal/mol | Spontaneous, high-affinity binding |
This table is for illustrative purposes and does not represent real experimental data.
Ligand-Observed NMR Spectroscopy for Binding Site Characterization
Ligand-observed Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the binding of small molecules, or ligands, to macromolecular targets such as proteins. nih.gov Unlike protein-observed NMR methods that monitor the signals of the much larger protein, ligand-observed NMR focuses on the signals of the potential binding molecule, in this case, this compound. This approach is particularly advantageous when working with large proteins or when protein labeling is not feasible. researchgate.net
The fundamental principle behind ligand-observed NMR is the detection of changes in the NMR properties of this compound upon binding to a target protein. These changes can manifest in several ways, including alterations in relaxation times, chemical shifts, or the observation of transferred nuclear Overhauser effects (NOEs). researchgate.net Techniques such as Saturation Transfer Difference (STD) NMR, Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), and Carr-Purcell-Meiboom-Gill (CPMG) relaxation-edited experiments are commonly employed. mestrelab.com
For instance, in an STD NMR experiment, a selective saturation of the protein's resonances is applied. If this compound binds to the protein, this saturation will be transferred to the bound ligand molecules. Due to the dynamic nature of the binding, the saturated ligand molecules will dissociate and be replaced by unbound molecules from the bulk solution. This process effectively transfers the saturation to the entire pool of this compound molecules, leading to a decrease in the intensity of their NMR signals. The protons of the ligand that are in closest proximity to the protein surface will show the most significant signal reduction, thereby mapping the binding epitope.
A hypothetical application of ligand-observed NMR to study the interaction of this compound with a target protein could involve the following steps:
Sample Preparation : A solution containing a known concentration of this compound is prepared, along with a much lower concentration of the target protein.
Data Acquisition : A series of 1D ¹H NMR spectra are acquired, including a reference spectrum and spectra with selective protein saturation (STD) or water saturation (WaterLOGSY).
Data Analysis : The spectra are compared to identify which proton signals of this compound experience a decrease in intensity. The relative intensity changes can provide information about which parts of the molecule are most intimately involved in the binding interaction.
The table below illustrates the kind of data that could be generated from such an experiment.
| Proton on this compound | Hypothetical STD Enhancement (%) | Inferred Proximity to Binding Site |
| Furan Ring Protons | High | Close |
| Phenyl Ring Protons | Medium | Intermediate |
| Phenoxy Ring Protons | Low | Distant |
This detailed mapping of the binding interface at the atomic level is crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective derivatives of this compound.
Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for a Comprehensive Understanding of this compound Effects
To gain a holistic understanding of the biological effects of this compound, a multi-omics approach that integrates data from genomics, proteomics, and metabolomics is indispensable. nih.gov This strategy allows for a systems-level view of the molecular changes induced by the compound, moving beyond a single target to a network-wide perspective. arxiv.org
Genomics studies would focus on identifying any genetic predispositions that might influence the response to this compound. This could involve sequencing the genomes of cell lines or model organisms treated with the compound to identify genes whose expression levels are significantly altered.
Proteomics analysis, on the other hand, would provide a direct measure of the changes in protein expression and post-translational modifications following treatment with this compound. nih.gov Techniques such as mass spectrometry-based proteomics can quantify thousands of proteins simultaneously, revealing pathways and cellular processes that are perturbed by the compound. nih.gov
Metabolomics complements the genomic and proteomic data by providing a snapshot of the small-molecule metabolites present in a biological system. nih.gov Changes in metabolite levels can be indicative of altered enzyme activity and can provide functional readouts of the upstream genomic and proteomic changes.
The true power of this approach lies in the integration of these different omics datasets. For example, an observed change in the expression of a particular gene (genomics) can be correlated with a change in the abundance of the corresponding protein (proteomics) and a subsequent alteration in the levels of the metabolites in the pathway in which that protein is involved (metabolomics). This integrated analysis can help to construct a comprehensive model of the mechanism of action of this compound. nih.gov
The following table outlines a potential multi-omics workflow for studying this compound:
| Omics Layer | Technique | Potential Findings |
| Genomics | RNA-Sequencing | Identification of genes up- or down-regulated by the compound. |
| Proteomics | Mass Spectrometry | Quantification of protein expression changes and post-translational modifications. |
| Metabolomics | NMR or Mass Spectrometry | Profiling of metabolic pathways affected by the compound. |
| Integrated Analysis | Bioinformatics Tools | Construction of a network model of the compound's effects. |
By employing such a multi-omics strategy, researchers can uncover novel targets, identify biomarkers of response, and gain a deeper understanding of the system-wide effects of this compound.
Interdisciplinary Collaborations and Open Science Initiatives in this compound Research
The complexity of modern scientific research, particularly in the field of drug discovery and chemical biology, necessitates a move towards more collaborative and open models of investigation. The advancement of our understanding of this compound would be significantly accelerated through interdisciplinary collaborations and the adoption of open science principles. osf.io
Interdisciplinary collaborations would bring together experts from diverse fields such as synthetic chemistry, structural biology, computational modeling, pharmacology, and data science. Chemists could focus on the synthesis of this compound and its analogs, while structural biologists could use techniques like X-ray crystallography and NMR spectroscopy to determine its binding mode to target proteins. Computational chemists could perform simulations to predict binding affinities and guide the design of new compounds. Pharmacologists would then test the biological activity of these compounds in cellular and animal models. This synergistic approach ensures that challenges are addressed from multiple perspectives, leading to more robust and innovative outcomes.
Open science initiatives are transforming the research landscape by making scientific data, methods, and publications freely accessible to all. researchgate.net For research on this compound, this would mean depositing all experimental data, including raw NMR spectra, proteomics and metabolomics datasets, and structural information, into public repositories. europa.eu Sharing research protocols and computational models would enable other researchers to reproduce and build upon the findings.
The benefits of such an open approach are manifold:
Increased Transparency and Reproducibility : Openly sharing data and methods allows for independent verification of results, which is a cornerstone of the scientific process. researchgate.net
Accelerated Discovery : By building on each other's work, researchers can avoid redundant efforts and more quickly advance the field. europa.eu
Fostering Innovation : Access to a wide range of data can spark new ideas and research directions that may not have been envisioned by the original researchers. europa.eu
The table below summarizes the key aspects of fostering a collaborative and open research environment for this compound.
| Initiative | Key Actions | Expected Outcomes |
| Interdisciplinary Collaboration | Form research consortia with experts from different fields. | Comprehensive and multi-faceted investigation of the compound. |
| Open Data | Deposit all raw and processed data in public databases. | Enhanced transparency, reproducibility, and data reuse. europa.eu |
| Open Access Publishing | Publish research findings in open access journals. | Unrestricted access to knowledge for the global scientific community. researchgate.net |
| Open Source Software | Share computational models and analysis scripts. | Facilitates replication and development of new computational tools. |
By embracing interdisciplinary collaborations and open science, the research community can create a more efficient, transparent, and impactful research ecosystem for the study of this compound and other scientific endeavors. osf.io
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
